9-Aminoellipticine
Overview
Description
9-Aminoellipticine is an intercalating agent that has been studied for its reactivity with double-stranded oligonucleotides . It has been found to form a Schiff base with abasic sites in these oligonucleotides .
Synthesis Analysis
The synthesis of this compound has been studied in the context of its reactivity with double-stranded oligonucleotides . The formation of a Schiff base between this compound and abasic sites was rapid and complete with duplexes at 11°C .Molecular Structure Analysis
The molecular structure of this compound allows it to interact with abasic sites in DNA . This interaction results in the formation of a Schiff base .Chemical Reactions Analysis
The chemical reaction of modified oligonucleotides with this compound has been studied by gel electrophoresis and fluorescence . The formation of a Schiff base between this compound and abasic sites was rapid and complete with duplexes at 11°C .Scientific Research Applications
DNA Interaction and Modeling
- DNA Intercalation and Modeling: 9-Aminoellipticine (Aell) has been studied for its ability to intercalate into DNA. Research using two-dimensional NMR methods provided insights into the solution structure of an intercalative complex of Aell with DNA, revealing how Aell, a polycyclic pyridocarbazolamine, binds covalently to an apurinic ring-opened deoxyribose site of a duplex DNA fragment (Singh et al., 1994).
Anticancer Properties
- Oncologic Applications: Studies have explored ellipticine derivatives, including this compound, for their antitumor properties. Ellipticine analogues like this compound show potential in intercalating with DNA and inhibiting topoisomerase II, a key enzyme in cancer cell proliferation (Ohashi & Oki, 1996).
Molecular Mechanisms
- Mechanism of Apurinic Site Cleavage: The kinetics of DNA breakage by this compound at apurinic sites have been studied, with findings indicating that the reaction involves the formation of a Schiff base between the amino group of Aell and the aldehyde function of the deoxyribose moiety. This interaction highlights the compound's potential in influencing DNA integrity (Bertrand et al., 1989).
Membrane Interaction
- Membrane Interactions: Research on the interaction of this compound with membranes, through fluorescence quenching studies, has shown how it interacts with lipid layers, providing insights into its potential mechanisms of action in cellular environments (Tercé, Tocanne, & Lanéelle, 1983).
Synthesis and Chemical Properties
- Chemical Synthesis: Efforts to synthesize this compound have been documented, offering insights into its chemical properties and the challenges in its preparation. Understanding its synthesis is crucial for further exploration of its applications in scientific research (Sainsbury & Webb, 1974).
Mechanism of Action
Properties
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-9-14-8-19-6-5-12(14)10(2)17-16(9)13-7-11(18)3-4-15(13)20-17/h3-8,20H,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLRPEZTOOYTNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970101 | |
Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54779-53-2 | |
Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54779-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Aminoellipticine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054779532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Aminoellipticine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Aminoellipticine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626V38C3NM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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